molecular formula C14H9F3N2S B2504861 6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 1271475-63-8

6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2504861
CAS No.: 1271475-63-8
M. Wt: 294.3
InChI Key: UZCDJVMVAXKOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H9F3N2S and its molecular weight is 294.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • 6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile and similar compounds have been extensively studied for their synthesis and crystal structure. For example, compounds with similar structures have been synthesized, and their crystal structures determined using X-ray data, revealing details about bond lengths, valency angles, and hydrogen bonding (Moustafa & Girgis, 2007).

Chemical Transformations and Reactions

  • These compounds are also explored for their reactivity under various chemical conditions. For instance, one study examined the reaction of similar carbonitrile compounds with various nucleophiles, leading to a variety of heterocyclic systems, indicating a broad scope for chemical transformations (Ibrahim & El-Gohary, 2016).

Potential in Drug Development

  • While specific applications in drug development are not detailed in the research papers found, the structural and chemical properties of these compounds suggest potential for exploration in this field. The intricate structures and the ability to undergo various chemical reactions may make them suitable candidates for further research in medicinal chemistry.

Optical and Electronic Properties

  • The optical and electronic properties of related pyridine derivatives have been studied, indicating potential applications in material science. For instance, studies on pyridine derivatives have revealed important insights into their optical functions, energy gaps, and diode characteristics, suggesting uses in electronic devices and sensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Molecular Docking and Theoretical Studies

  • Some studies have employed molecular docking and theoretical analyses to assess the interactions and potential applications of similar compounds, indicating their utility in computational chemistry and drug design (Alzoman et al., 2015).

Mechanism of Action

While the specific mechanism of action for “6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile” is not available, many pyrimidine derivatives exert their biological potential through different action mechanisms, such as inhibiting protein kinases .

Future Directions

Fluoropyridines have found applications in various fields, including the development of new agricultural products and pharmaceuticals . The interest toward the development of fluorinated chemicals has been steadily increased .

Properties

IUPAC Name

6-(3-methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2S/c1-8-3-2-4-9(5-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCDJVMVAXKOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.